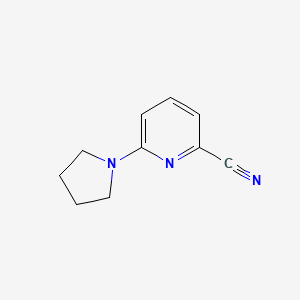
6-Pyrrolidin-1-ylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 6-Pyrrolidin-1-ylpyridine-2-carbonitrile, is a pyridine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The pyridine moiety is a common structure in many biologically active compounds, and the presence of a pyrrolidinyl group and a carbonitrile function can significantly alter its chemical and physical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of related pyridine carbonitriles involves multi-component reactions, as demonstrated in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials . Similarly, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was performed via a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate . These methods highlight the versatility of pyridine carbonitriles in forming various derivatives through different synthetic routes.
Molecular Structure Analysis
The molecular structure of pyridine carbonitriles is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield a wide range of compounds with diverse properties. For instance, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, revealing the dihedral angles between the planes of the pyridine ring and its substituents . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridine carbonitriles can undergo various chemical reactions, forming complexes with metals or reacting with different nucleophiles. For example, pyridine-2-carbonitrile reacted with copper(II), cobalt(II), and nickel(II) salts to form solid complexes . Additionally, the reactivity of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles was investigated, showcasing its potential as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carbonitriles are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups such as carbonitrile can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and solid-state properties .
Aplicaciones Científicas De Investigación
Non-Linear Optical Properties
- Crystal Structure Analysis : The compound 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, a derivative of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile, was analyzed for its non-linear optical properties using X-ray diffraction methods. The study revealed specific conformations of pyrrolidine and pyridine rings, along with intermolecular interactions contributing to its properties (Palani et al., 2004).
Antimicrobial Activity
- Antibacterial Applications : Novel 4-Pyrrolidin-3-cyanopyridine derivatives demonstrated significant antibacterial activity against various bacteria. Minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, indicating their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Pharmaceutical Research
- Synthesis of Pyridine Derivatives : Research into pyridine derivatives, including those related to 6-Pyrrolidin-1-ylpyridine-2-carbonitrile, focused on their potential pharmaceutical applications. These compounds exhibited promising antimicrobial and antioxidant activities (Flefel et al., 2018).
Optical and Electronic Properties
- Spectroscopic Analysis : Studies on derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile highlighted their unique structural features and optical properties. This included analyses using various spectroscopic methods, indicating potential applications in material science (Tranfić et al., 2011).
Material Science Applications
- Characterization of Pyrrolidine-3-carbonitrile Derivatives : The characterization of pyrrolidine-3-carbonitrile derivatives explored their potential in material science applications, particularly focusing on their antimicrobial properties (El-Mansy et al., 2018).
Synthesis and Chemical Analysis
- Synthesis Techniques and Characterization : Various studies focused on the synthesis and detailed chemical characterization of compounds related to 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. These investigations provided insights into their chemical structures and potential applications (Yu-zhuo, 2010).
Propiedades
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVMTKFDWSRABZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438150 |
Source


|
| Record name | 6-pyrrolidin-1-ylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrrolidin-1-ylpyridine-2-carbonitrile | |
CAS RN |
160017-13-0 |
Source


|
| Record name | 6-pyrrolidin-1-ylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




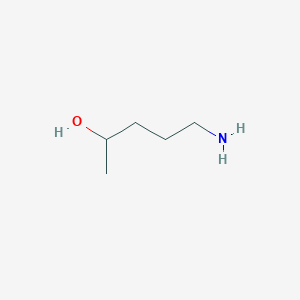

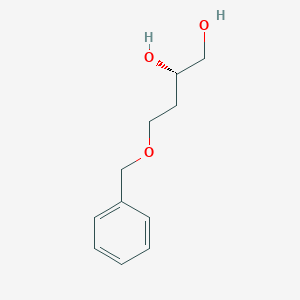


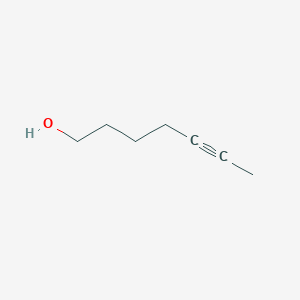
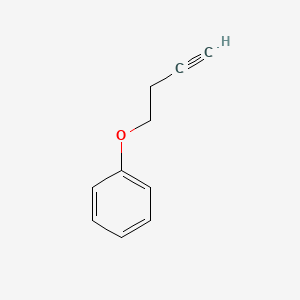
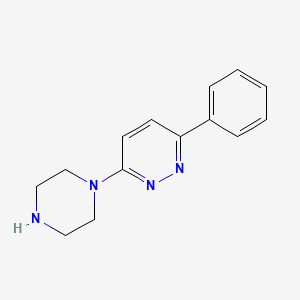
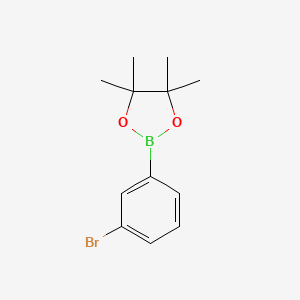
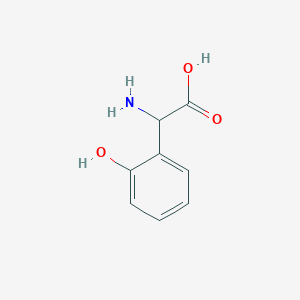
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)